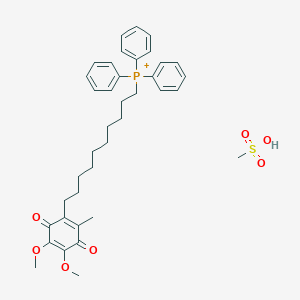
Methanesulfonic acid; mitoquinone cation
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid: is a colorless, odorless liquid with the chemical formula CH₃SO₃H. It is the simplest of the alkylsulfonic acids and is known for its strong acidity, high chemical stability, and low toxicity Mitoquinone cation is a lipophilic cation that targets mitochondria, where it accumulates and exerts antioxidant effects .
準備方法
Methanesulfonic acid: can be synthesized through the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators. The synthesis proceeds from oleum and methane, with the highest concentration achieved using a boron-doped diamond anode at elevated pressure and moderate temperature . Industrial production methods involve similar electrochemical processes .
化学反応の分析
Methanesulfonic acid: undergoes various chemical reactions, including esterification and alkylation, where it acts as a Brønsted acid catalyst . It is also used in the electrodeposition of metals and in redox flow batteries . Common reagents include oleum and methane for its synthesis . Major products formed include esters and alkylated compounds .
科学的研究の応用
Methanesulfonic acid: is extensively used in green chemistry due to its strong acidity and low toxicity. It is employed in biodiesel production, metal recovery, and refining Mitoquinone cation is investigated for its potential in treating Parkinson’s disease and hepatitis C by targeting mitochondria and preventing oxidative damage .
作用機序
Methanesulfonic acid: acts as a strong acid catalyst in various chemical reactions, facilitating esterification and alkylation Mitoquinone cation accumulates in mitochondria due to its lipophilic nature and large membrane potential, where it blocks lipid peroxidation and protects mitochondria from oxidative damage .
類似化合物との比較
Methanesulfonic acid: is compared with other strong acids like sulfuric acid and hydrochloric acid. It offers advantages in terms of biodegradability and lower toxicity Mitoquinone cation is compared with other antioxidants like Coenzyme Q, with its unique ability to target mitochondria and accumulate up to 1,000 fold .
特性
分子式 |
C38H48O7PS+ |
|---|---|
分子量 |
679.8 g/mol |
IUPAC名 |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonic acid |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1; |
InChIキー |
GVZFUVXPTPGOQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


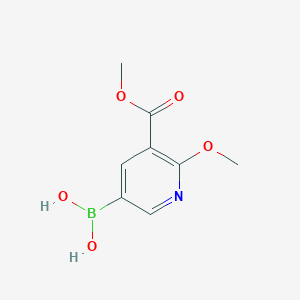
![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)
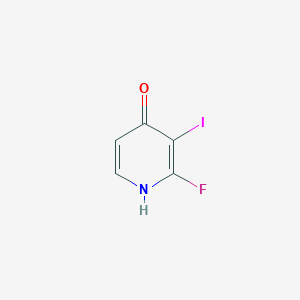
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507420.png)
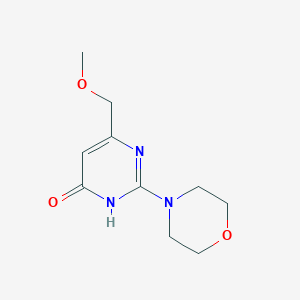
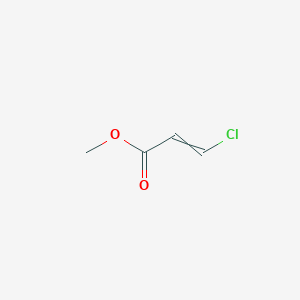

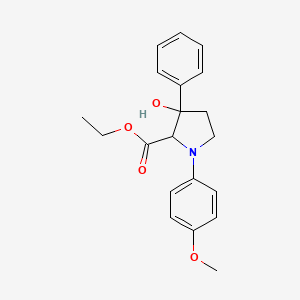

![(4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]](/img/structure/B12507457.png)
![Bicyclo[1.1.1]pentan-2-ol](/img/structure/B12507465.png)
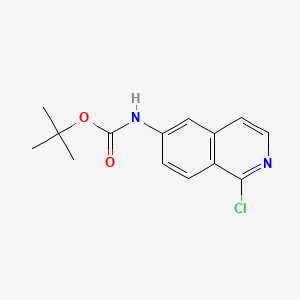
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
